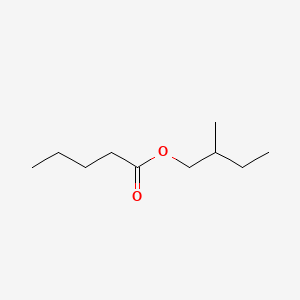

2-Methylbutyl valerate

Description

Contextualization within Branched-Chain Ester Chemical Class

Branched-chain esters are a class of organic compounds characterized by a hydrocarbon chain that has one or more alkyl branches. ontosight.aigoogle.com This structural feature distinguishes them from their linear, or straight-chain, counterparts. The branching in the carbon chain can significantly influence the physical and chemical properties of the ester, such as its boiling point, melting point, and solubility. ontosight.aipcc.eu For instance, branched isomers tend to be more volatile than their straight-chain counterparts. pcc.eu

These esters are formed from the reaction of a branched-chain alcohol or a branched-chain carboxylic acid with another alcohol or carboxylic acid. inchem.org They are found in nature, contributing to the aromas of fruits and fermented products, and are also synthesized for various industrial applications. ontosight.aiacs.org The unique properties imparted by the branched structure, such as improved lubricity and thermal stability, make them useful in cosmetics, pharmaceuticals, and as food additives. ontosight.ai

Overview of Academic and Research Significance of 2-Methylbutyl Valerate (B167501)

The academic and research significance of 2-methylbutyl valerate spans several scientific domains. In food science and agriculture, it is studied as a key volatile organic compound (VOC) that contributes to the characteristic aroma of various fruits, including apples and jackfruit. thegoodscentscompany.commdpi.com Research has investigated how storage conditions, such as controlled atmospheres, can affect the production of 2-methylbutyl acetate (B1210297) and other esters in apples, which is crucial for maintaining fruit quality. mdpi.com

In the field of analytical chemistry, the identification and quantification of this compound and its isomers present a challenge due to their similar mass spectra, driving the development of more sophisticated analytical techniques. nih.gov Furthermore, research into the microbial biosynthesis of branched-chain esters, including isobutyl pentanoate, highlights their potential as drop-in liquid biofuels, offering a renewable alternative to fossil fuels. nih.gov The compound has also been identified in studies analyzing the volatile organic compounds released during the decomposition of mammalian remains. maastrichtuniversity.nl

Isomeric Considerations and Structural Diversity within Branched-Chain Esters

Isomerism is a key feature of branched-chain esters, leading to a vast structural diversity. pcc.eu Isomers are molecules that have the same molecular formula but different arrangements of atoms. pcc.eu In the case of branched-chain esters, this can manifest as chain isomerism, where the carbon skeleton is arranged differently. pcc.eu For example, pentanoic acid has several isomers, and the alcohol moiety can also be branched in different ways.

This structural variation is significant because even small changes in the position of a branch can alter the molecule's physical properties and its biological activity, including its scent profile. pcc.eu The analysis and differentiation of these isomers, such as branched-chain fatty acid methyl esters (FAMEs), can be challenging as they often co-elute in chromatographic methods and have very similar mass spectra. nih.gov The synthesis of specific branched-chain fatty acid isomers is an active area of research, aiming to produce compounds with desirable properties for applications like lubricants and cosmetics. researchgate.net The production of branched-chain esters in fruits is a complex process involving the biosynthesis of branched-chain amino acid precursors. acs.org

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | ontosight.aichemicalbook.com |

| Molecular Weight | 172.26 g/mol | nih.gov |

| Appearance | Colorless to pale yellow clear liquid | thegoodscentscompany.com |

| Boiling Point | 195.00 to 196.00 °C @ 760.00 mm Hg (est.) | thegoodscentscompany.com |

| Vapor Pressure | 0.413000 mmHg @ 25.00 °C (est.) | thegoodscentscompany.com |

| Flash Point | 161.00 °F TCC (71.40 °C) (est.) | thegoodscentscompany.com |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether | ontosight.aichemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

55590-83-5 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2-methylbutyl pentanoate |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-10(11)12-8-9(3)5-2/h9H,4-8H2,1-3H3 |

InChI Key |

FOJKZJAPKUOYKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OCC(C)CC |

Origin of Product |

United States |

Biosynthesis Pathways and Enzymatic Mechanisms of 2 Methylbutyl Valerate and Branched Chain Esters

Role of Branched-Chain Amino Acid Metabolism in Ester Formation

The formation of the alcohol moiety of many branched-chain esters, including the 2-methylbutyl group of 2-methylbutyl valerate (B167501), originates from the catabolism of branched-chain amino acids (BCAAs).

The direct precursor to the 2-methylbutanol alcohol moiety is the amino acid L-isoleucine. The metabolic conversion is a multi-step process initiated by a transamination reaction.

Transamination: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate (KMV), by the action of a branched-chain aminotransferase (BCAT). sigmaaldrich.commdpi.com This reaction typically uses α-ketoglutarate as the amine acceptor. sigmaaldrich.com

Decarboxylation: The resulting KMV undergoes decarboxylation. In yeast, this step can be catalyzed by pyruvate (B1213749) decarboxylase (PDC), which converts KMV to an aldehyde. bu.edu

Reduction: Finally, the aldehyde is reduced to the alcohol 2-methylbutanol by an alcohol dehydrogenase (ADH). bu.edu

This metabolic sequence, often referred to as the Ehrlich pathway, is a primary source of fusel alcohols, including 2-methylbutanol, during fermentation processes. bu.edu

An alternative route for the synthesis of BCAA precursors, and consequently branched-chain esters, has been identified, particularly in plants like apples. researchgate.netresearchgate.netcreative-proteomics.com This pathway bypasses the traditional BCAA synthesis routes and their feedback regulation mechanisms.

The key enzyme in this pathway is citramalate (B1227619) synthase (CMS) , which catalyzes the condensation of acetyl-CoA and pyruvate to form citramalate. researchgate.netcreative-proteomics.com Through a series of subsequent reactions analogous to the leucine (B10760876) biosynthesis pathway, citramalate is converted into the α-ketoacid precursors required for isoleucine synthesis, thereby providing the building blocks for 2-methylbutanol and other related esters. researchgate.netlibretexts.org A significant feature of this pathway is that the initiating enzyme, citramalate synthase, is not subject to feedback inhibition by isoleucine, allowing for a continuous supply of precursors for ester formation during fruit ripening. researchgate.netresearchgate.netcreative-proteomics.com

Branched-chain α-ketoacids (BCKAs) are central intermediates in the metabolism of BCAAs. mdpi.com The transamination reaction that converts BCAAs to BCKAs is reversible. thegoodscentscompany.comdntb.gov.ua This means that BCKAs, such as α-ketoisovalerate (from valine), α-ketoisocaproate (from leucine), and α-keto-β-methylvalerate (from isoleucine), are in approximate equilibrium with their corresponding amino acids. mdpi.com

This interconversion is significant because the pool of BCKAs serves as direct precursors for the synthesis of branched-chain alcohols and acids. Supplying BCKAs to fruit tissues has been shown to enhance the formation of the corresponding aroma compounds. sigmaaldrich.com The catabolism of BCKAs is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is a critical regulatory point in the pathway. mdpi.comyoutube.com

| Pathway Step | Key Enzyme(s) | Precursor | Product |

| Isoleucine Catabolism | |||

| Transamination | Branched-Chain Aminotransferase (BCAT) | L-Isoleucine | α-keto-β-methylvalerate (KMV) |

| Decarboxylation | Pyruvate Decarboxylase (PDC) | α-keto-β-methylvalerate (KMV) | 2-methylbutanal |

| Reduction | Alcohol Dehydrogenase (ADH) | 2-methylbutanal | 2-methylbutanol |

| Citramalate Pathway | |||

| Condensation | Citramalate Synthase (CMS) | Acetyl-CoA + Pyruvate | Citramalate |

Contribution of Fatty Acid Pathways to Acyl Moiety Formation

The "valerate" portion of 2-methylbutyl valerate is a five-carbon acyl group derived from valeric acid (pentanoic acid), a short-chain fatty acid (SCFA). wikipedia.org Its biosynthesis follows the general principles of fatty acid synthesis.

Fatty acid synthesis typically builds chains by sequentially adding two-carbon units from malonyl-CoA to a starting acyl-CoA primer. libretexts.orgnih.gov For even-chained fatty acids, the primer is acetyl-CoA. However, for the synthesis of odd-chain fatty acids like the five-carbon valerate, the primer molecule is propionyl-CoA (a three-carbon molecule). nih.gov

The pathway proceeds as follows:

Priming: The synthesis is initiated with propionyl-CoA as the starting block.

Carboxylation: Acetyl-CoA is carboxylated by acetyl-CoA carboxylase to form malonyl-CoA, the two-carbon donor. bu.edunih.gov

Condensation: The fatty acid synthase complex catalyzes the condensation of propionyl-CoA with one molecule of malonyl-CoA. This reaction extends the three-carbon primer by two carbons, resulting in a five-carbon chain, while releasing one molecule of CO2. nih.gov

Activation: The resulting valeric acid is then activated to its coenzyme A thioester, valeryl-CoA , which is the direct precursor for the esterification reaction.

While this pathway describes the fundamental biochemistry, the endogenous production of valerate is also significantly influenced by microbial fermentation in various environments. wikipedia.org

Enzymatic Regulation of Ester Biosynthesis

The final and decisive step in the formation of this compound is the enzymatic condensation of the alcohol and acyl moieties.

The synthesis of volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . aocs.org These enzymes belong to the BAHD superfamily of acyltransferases. aocs.org AATs catalyze the transfer of an acyl group from an acyl-CoA molecule (the donor) to an alcohol molecule (the acceptor), forming an ester and releasing coenzyme A.

The reaction for the formation of this compound is:

2-methylbutanol + Valeryl-CoA → this compound + CoA-SH

AAT enzymes are directly responsible for the production of a wide array of esters that contribute to fruit aroma. aocs.org They often exhibit broad substrate specificity, meaning a single AAT enzyme can utilize various alcohols and acyl-CoAs to produce a diverse profile of ester compounds. The expression and activity of AAT genes are often developmentally regulated, increasing significantly during fruit ripening, which corresponds with the peak of aroma production.

| Enzyme | Substrate 1 (Alcohol) | Substrate 2 (Acyl-CoA) | Product (Ester) |

| Alcohol Acyltransferase (AAT) | 2-methylbutanol | Valeryl-CoA | This compound |

Pyruvate Decarboxylase and Alcohol Dehydrogenase Roles in Precursor Synthesis

The biosynthesis of the alcohol moiety of this compound, specifically 2-methyl-1-butanol (B89646), is intricately linked to the catabolism of branched-chain amino acids via the Ehrlich pathway. nih.gov This metabolic route involves a series of enzymatic steps that convert amino acids into their corresponding higher alcohols, also known as fusel alcohols. In the case of 2-methyl-1-butanol, the precursor amino acid is isoleucine.

The pathway is initiated by a transamination reaction, which removes the amino group from isoleucine to form the α-keto acid, α-keto-β-methylvalerate. Following this, two key enzymes, Pyruvate Decarboxylase (PDC) and Alcohol Dehydrogenase (ADH), play sequential roles.

Pyruvate Decarboxylase (PDC): This enzyme catalyzes the non-oxidative decarboxylation of the α-keto acid. PDC removes the carboxyl group from α-keto-β-methylvalerate, releasing carbon dioxide and forming the corresponding aldehyde, 2-methylbutanal. nih.gov Studies on Saccharomyces cerevisiae have demonstrated that PDC isoenzymes, encoded by genes such as PDC1 and PDC5, are capable of decarboxylating not only pyruvate but also various branched-chain 2-oxo acids, including the precursor to 2-methyl-1-butanol. nih.gov

Alcohol Dehydrogenase (ADH): The final step in the synthesis of the alcohol precursor is the reduction of the aldehyde. ADH enzymes utilize a reducing equivalent, typically NADH, to reduce 2-methylbutanal to its corresponding alcohol, 2-methyl-1-butanol. nih.gov

Interestingly, while in vitro assays with cell extracts show that PDC is responsible for the decarboxylation of branched-chain 2-oxo acids, research has revealed that it is not strictly essential for the production of fusel alcohols in whole cells. nih.govnih.gov Studies using PDC-negative S. cerevisiae strains showed that they could still produce fusel alcohols, which proves that alternative, non-PDC-dependent decarboxylation pathways must exist within the cell. nih.gov The concerted action of a decarboxylase and an alcohol dehydrogenase is a common biological mechanism for converting amino acid-derived keto acids into alcohols, which then become available for esterification. nih.gov

Transcriptomic and Proteomic Analyses of Biosynthetic Gene Expression

Understanding the regulation of this compound biosynthesis at the molecular level is greatly enhanced by transcriptomic and proteomic analyses. These high-throughput "omics" approaches provide a comprehensive snapshot of the genes being actively transcribed (transcriptome) and the proteins being expressed (proteome) under specific conditions, allowing researchers to identify key genetic and enzymatic players in the biosynthetic pathway. nih.govnih.gov

Transcriptomic analysis, often performed using RNA sequencing (RNA-Seq), can reveal differentially expressed genes (DEGs) that are upregulated or downregulated during periods of high ester production, such as during fruit ripening. nih.gov For instance, a comparative transcriptomic study on melon fruit subjected to chilling—a condition known to reduce volatile ester production—identified a significant downregulation in the transcript abundance of multiple genes associated with flavor. nih.gov These included genes in the fatty acid and amino acid precursor pathways, as well as crucial transcription factors (e.g., NOR, MYB, AP2/ERF) that regulate the expression of ester-associated genes. nih.gov

Proteomic analyses complement these findings by quantifying changes in protein levels. This can confirm whether the changes observed at the transcript level translate to corresponding changes in enzyme abundance. nih.gov In the context of this compound synthesis, proteomic studies would focus on identifying and quantifying key enzymes such as:

Branched-chain amino acid aminotransferases (BCAT)

α-keto acid decarboxylases

Alcohol dehydrogenases (ADH)

Alcohol acyltransferases (AAT), the final enzyme that esterifies 2-methyl-1-butanol with valeryl-CoA.

By integrating transcriptomic and proteomic data, researchers can construct detailed models of the gene regulatory networks controlling the biosynthesis of branched-chain esters. nih.gov For example, identifying a coordinated upregulation of genes and proteins for both the isoleucine catabolic pathway and the AAT enzyme during ripening would provide strong evidence for their central role in the production of this compound.

De Novo Precursor Biosynthesis vs. Preexisting Amino Acid Pools for Esterification

The precursors for this compound—the alcohol 2-methyl-1-butanol and the acyl-CoA, valeryl-CoA—can be sourced from two distinct metabolic origins: de novo synthesis or the catabolism of preexisting macromolecule pools. nih.govwikipedia.org The balance between these two sourcing strategies is a critical factor influencing the rate of ester production.

De novo synthesis refers to the creation of these precursors from simple metabolic building blocks. wikipedia.org The carbon backbone for the precursor amino acid, isoleucine, can be synthesized from primary metabolites derived from glycolysis and the citric acid cycle. Similarly, the valerate moiety can be built up through fatty acid synthesis pathways, which utilize acetyl-CoA derived from sources like glucose. nih.gov This pathway represents a significant investment of cellular energy and resources.

In contrast, the cell can also utilize preexisting amino acid pools . These pools are primarily replenished through the degradation and turnover of proteins (proteolysis). nih.gov During certain developmental stages, such as fruit ripening, there is often a significant remodeling of the proteome, which releases large quantities of free amino acids, including isoleucine. nih.gov These amino acids can then be funneled into catabolic pathways like the Ehrlich pathway to generate alcohol precursors for ester synthesis.

The relative contribution of each pathway is a key regulatory checkpoint. Studies on banana ripening suggest that the primary limiting factor for ester biosynthesis, particularly before its peak, is the availability of precursors. researchgate.net Isotope labeling experiments can be employed to trace the metabolic fate of precursors and differentiate between those derived from de novo synthesis versus those from macromolecule degradation. nih.gov The choice between these pathways is likely influenced by the cell's energy status, the availability of external nutrients (like sugars), and the specific developmental program being executed. nih.gov

Influence of Environmental and Physiological Factors on Biosynthetic Rates

Impact of Storage Conditions on Volatile Ester Production

Postharvest storage conditions have a profound impact on the biosynthesis of volatile esters, including this compound. Temperature and atmospheric composition are critical environmental factors that can either promote or inhibit the enzymatic pathways responsible for aroma production.

Low-temperature storage (chilling) is widely used to extend the shelf life of fruit, but it often has a detrimental effect on flavor quality by suppressing volatile synthesis. nih.gov In melons, for example, chilling was found to significantly lower the total content of volatile esters. nih.gov Similarly, in 'Wushancuili' plums, ester production was inhibited during low-temperature storage. mdpi.com This inhibition is often linked to a reduction in the activity of key biosynthetic enzymes, which can be caused by the low temperatures themselves or by downstream regulatory effects, such as changes in gene expression. nih.govmdpi.com

Controlled atmosphere (CA) storage, which involves modifying the levels of oxygen (O₂) and carbon dioxide (CO₂), also significantly alters ester production. Storing fruit under low O₂ conditions can slow ripening and preserve firmness, but prolonged exposure to very low oxygen can be detrimental to volatile production. cabidigitallibrary.orgnih.gov In apples, prolonged low-oxygen storage was found to impair the capability for ester biosynthesis, although some cultivars were able to regenerate this function upon return to normal air. cabidigitallibrary.org

The following table summarizes research findings on the impact of storage conditions on ester production in various fruits.

| Fruit | Storage Condition | Effect on Ester Production | Reference |

|---|---|---|---|

| Apple | Prolonged Low Oxygen (CA Storage) | Detrimental; reduces volatile production. Some cultivars can regenerate the capability for ester biosynthesis. | cabidigitallibrary.org |

| Melon | Chilling / Cold Storage | Decreased total ester content, particularly volatile acetate (B1210297) esters. | nih.gov |

| Plum ('Wushancuili') | Low Temperature (0–2 °C) | Inhibited ester production, though alcohol and aldehyde content was higher than at room temperature. | mdpi.com |

| Pineapple ('Tainong 17') | Room Temperature (25°C) | Total ester content increased in the pulp over 9 days of postharvest storage. | ishs.org |

Developmental Stages and Metabolic Shifts During Ripening

The biosynthesis of this compound and other volatile esters is tightly regulated and closely linked to the physiological and metabolic state of the organism, particularly during the ripening of climacteric fruits. cabidigitallibrary.org Ripening is not a single event but a complex developmental process involving significant shifts in metabolism, gene expression, and hormone signaling, all of which converge to influence aroma production.

A key event in climacteric fruit is a burst of respiration and the production of the ripening hormone, ethylene (B1197577). The onset of significant ester biosynthesis is often temporally linked to this ethylene peak. researchgate.netscispace.com In bananas, for instance, the production of volatile esters begins approximately 40 to 50 hours after the peak in ethylene biosynthesis, with maximal ester levels occurring 3 to 4 days later. researchgate.netscispace.com This timing coincides with the maximal expression of the alcohol acyl-CoA transferase (AAT) gene, which catalyzes the final step of ester formation. researchgate.net A similar pattern is observed in 'Redchief Delicious' apples, where ester production rises rapidly as internal ethylene concentrations increase. ashs.org

The ripening process involves profound metabolic shifts that ensure the availability of the necessary precursors for ester synthesis. nih.govuniversityofgalway.ie Metabolomic studies of fruits like peaches show that early developmental stages are often characterized by high levels of amino acids. nih.gov As ripening progresses, these amino acid pools decrease, suggesting they are being mobilized to support processes like increased respiration and to serve as substrates for the synthesis of secondary metabolites, including volatile compounds. nih.gov This metabolic reprogramming ensures that a supply of isoleucine is available for conversion into 2-methyl-1-butanol, a direct precursor for this compound. The ester profile itself also changes throughout ripening and into senescence, reflecting shifts in the specific metabolic pathways that are active at different times. ashs.org

Synthetic Methodologies for 2 Methylbutyl Valerate

Chemical Synthesis Approaches

Conventional chemical synthesis provides robust and well-established routes to 2-methylbutyl valerate (B167501), primarily through esterification reactions. These methods offer a high degree of control over the reaction conditions to maximize product formation.

Another approach is transesterification, which involves the reaction of an existing ester with an alcohol to produce a new ester. organic-chemistry.orgbohrium.com For the synthesis of 2-methylbutyl valerate, this could involve reacting a simple valerate ester, such as methyl valerate, with 2-methyl-1-butanol (B89646) in the presence of a suitable catalyst. Transesterification can be advantageous in situations where the direct esterification is problematic, for instance, due to the low solubility of the carboxylic acid. bohrium.com

The choice of catalyst is crucial for the efficiency of esterification reactions. In Fischer esterification, strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid are commonly used to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org Lewis acids can also be employed as catalysts. organic-chemistry.org

For transesterification, a wider range of catalysts can be utilized, including acids, bases, ion-exchange resins, zeolites, and clays. bohrium.com The selection of the catalyst depends on the specific reactants and desired reaction conditions.

Reaction optimization is key to maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that can be adjusted include:

Temperature: Increasing the reaction temperature generally increases the reaction rate but can also lead to undesirable side reactions.

Reactant Molar Ratio: As per Le Châtelier's principle, using an excess of one reactant (typically the less expensive one, which is often the alcohol) can shift the equilibrium towards the product side. athabascau.ca

Catalyst Concentration: The amount of catalyst affects the reaction rate. An optimal concentration needs to be determined to ensure a reasonable reaction time without causing excessive side product formation.

Water Removal: In Fischer esterification, the continuous removal of water, for example, through azeotropic distillation, is a highly effective method to drive the reaction to completion. organic-chemistry.org

Biocatalytic and Biotechnological Production Strategies

In recent years, there has been a growing interest in developing sustainable and environmentally friendly methods for the production of flavor and fragrance compounds. Biocatalytic and biotechnological approaches offer promising alternatives to traditional chemical synthesis.

The alcohol precursor for this compound, 2-methyl-1-butanol, can be produced through the metabolic engineering of microorganisms such as Escherichia coli and Corynebacterium glutamicum. nih.govnih.govnih.gov These strategies leverage the host's natural amino acid biosynthetic pathways. nih.govnih.gov

The synthesis of 2-methyl-1-butanol in engineered E. coli typically involves the isoleucine biosynthetic pathway. nih.gov Key steps in this engineered pathway include:

Enhancing the production of the precursor, threonine.

Conversion of threonine to 2-ketobutyrate.

Condensation of 2-ketobutyrate and pyruvate (B1213749) to form 2-aceto-2-hydroxybutyrate, catalyzed by acetohydroxy acid synthase (AHAS). nih.gov

A series of enzymatic steps to convert 2-aceto-2-hydroxybutyrate to 2-keto-3-methylvalerate (KMV). nih.gov

Decarboxylation of KMV to 2-methylbutanal by a 2-ketoacid decarboxylase (KDC).

Reduction of 2-methylbutanal to 2-methyl-1-butanol by an alcohol dehydrogenase (ADH). nih.gov

Researchers have successfully engineered strains of E. coli to produce significant titers of 2-methyl-1-butanol by overexpressing key enzymes and deleting competing pathways. nih.govnih.gov For example, the overexpression of AHAS II from Salmonella typhimurium and threonine deaminase from Corynebacterium glutamicum has been shown to improve production. nih.gov Similarly, Corynebacterium glutamicum has been engineered to produce 2-methyl-1-butanol via the Ehrlich pathway from 2-keto-3-methylvalerate. nih.gov

| Microorganism | Key Genetic Modifications | Reported Titer |

|---|---|---|

| Escherichia coli | Overexpression of AHAS II (ilvGM) from S. typhimurium and threonine deaminase (ilvA) from C. glutamicum; Overexpression of native threonine biosynthetic operon (thrABC); Knockout of competing pathways (ΔmetA, Δtdh). nih.govnih.gov | 1.25 g/L of 2-methyl-1-butanol. nih.govnih.gov |

| Corynebacterium glutamicum | Expression of 2-keto acid decarboxylases and alcohol dehydrogenases; Reduced activity of branched-chain amino acid transaminase (ilvE). nih.gov | 0.37 g/L of 2-methyl-1-butanol. nih.gov |

The final step in the biotechnological production of this compound involves the enzymatic esterification of biologically produced 2-methyl-1-butanol with a valeric acid derivative. Lipases are a class of enzymes that are widely used for the synthesis of esters due to their broad substrate specificity and high stability in organic solvents. researchgate.netnih.govnih.govchemrxiv.org The lipase-catalyzed synthesis of this compound would involve the reaction of 2-methyl-1-butanol with valeric acid or an activated form of valeric acid, such as a vinyl or ethyl ester, in a non-aqueous medium to favor synthesis over hydrolysis. researchgate.net

Feruloyl esterases (FAEs) are another class of enzymes that can catalyze esterification reactions. nih.govdiva-portal.org While their natural function is the hydrolysis of ester bonds in plant cell walls, they can be used for synthesis under specific conditions, such as low water activity. diva-portal.org The optimization of enzymatic esterification involves several factors:

Enzyme Selection: Different lipases and esterases exhibit varying activities and specificities. Screening for the most efficient enzyme is a critical first step.

Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition. redalyc.org

Water Content: The amount of water in the reaction medium is crucial, as excess water will promote the reverse reaction (hydrolysis).

Solvent System: The choice of an organic solvent can significantly impact enzyme activity and stability.

Temperature: The optimal temperature for the enzymatic reaction needs to be determined to achieve the highest reaction rate without causing enzyme denaturation.

| Parameter | Influence on the Reaction |

|---|---|

| Enzyme Source | Determines specificity, activity, and stability. |

| Molar Ratio of Substrates | Affects reaction equilibrium and can influence enzyme activity. |

| Temperature | Impacts reaction rate and enzyme stability. researchgate.netnih.gov |

| Reaction Time | Determines the extent of conversion. researchgate.netnih.gov |

| Solvent | Influences enzyme activity and substrate solubility. |

Advanced Analytical Techniques for Characterization and Quantification of 2 Methylbutyl Valerate

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-methylbutyl valerate (B167501). Its combination of the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry makes it an indispensable tool.

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatilome Profiling

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a widely adopted method for the analysis of volatile organic compounds (VOCs) in the headspace of a sample. This solvent-free extraction technique is particularly suitable for profiling the "volatilome" of food and beverage products where 2-methylbutyl valerate is a key aroma component.

In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds, including this compound, partition from the sample matrix into the headspace and are adsorbed by the fiber. The fiber is then transferred to the hot injector of the GC-MS system, where the analytes are desorbed and analyzed. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For general profiling of fruit volatiles, a polydimethylsiloxane (B3030410) (PDMS) coating is often employed. The time required to reach equilibrium between the sample and the fiber coating is highly dependent on the specific volatile compound. Research on apple volatiles has shown that esters can have varying adsorption kinetics, with some reaching equilibrium in minutes while others take longer. This makes standardized adsorption times crucial for linear and reproducible quantification.

Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Enhanced Separation

For exceptionally complex matrices such as essential oils or wine aromas, conventional one-dimensional GC-MS may not provide sufficient resolution to separate all co-eluting compounds. Comprehensive two-dimensional gas chromatography (GC×GC-MS) offers significantly enhanced peak capacity and separation power. This technique utilizes two columns with different stationary phases (a non-polar primary column followed by a polar or shape-selective secondary column) connected by a modulator.

The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast secondary separation. The result is a two-dimensional chromatogram that separates compounds based on two different physicochemical properties (e.g., boiling point and polarity). This enhanced separation is critical for distinguishing this compound from its isomers, such as isopentyl pentanoate or other C10H20O2 esters, which may have very similar boiling points and mass spectra. Pairing GC×GC with a time-of-flight mass spectrometer (TOFMS) is particularly advantageous due to the detector's high acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension separation.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Rapid Analysis

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging technique that combines the separation power of gas chromatography with the rapid, high-sensitivity detection of ion mobility spectrometry. hmdb.cachemicalbook.com It is particularly well-suited for the rapid analysis and fingerprinting of volatile flavor and fragrance compounds. researchgate.netchemicalbook.comscielo.br The technique operates at atmospheric pressure and often requires minimal sample preparation, making it a cost-effective and efficient screening tool. hmdb.cachemicalbook.com

After separation on a GC column, compounds enter the IMS drift tube. Here, they are ionized and propelled by an electric field through a drift gas flowing in the opposite direction. The time it takes for an ion to traverse the tube (its drift time) depends on its size, shape, and charge. This provides an additional dimension of separation to the GC retention time. nih.gov The resulting two-dimensional plot (retention time vs. drift time) creates a unique fingerprint for a sample's volatile profile, allowing for rapid quality control and authenticity testing. While specific studies detailing the analysis of this compound are not prevalent, the successful application of GC-IMS to detect various esters in food and fragrance matrices demonstrates its high suitability for the rapid and sensitive detection of this compound. hmdb.cahmdb.ca

Spectroscopic Methods for Structural Elucidation and Verification

While GC-MS is excellent for separation and identification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the definitive techniques for the structural elucidation and verification of pure compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the identity and structure of this compound. Spectral databases confirm the availability of reference spectra for closely related isomers, which are crucial for verification. nih.govnih.gov

In the ¹H NMR spectrum, the chemical shift, splitting pattern (multiplicity), and integration of each signal correspond to a specific set of protons in the molecule. For this compound, distinct signals would be expected for the protons in the valerate and 2-methylbutyl moieties. Protons on the carbon adjacent to the ester oxygen (-O-CH ₂-) are deshielded and typically appear in the 3.7-4.1 ppm range. orgchemboulder.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester is highly deshielded and appears significantly downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (valerate) | 0.92 | Triplet |

| CH₂ (valerate) | 1.35 | Sextet |

| CH₂ (valerate) | 1.61 | Quintet |

| α-CH₂ (valerate, next to C=O) | 2.25 | Triplet |

| O-CH₂ (2-methylbutyl) | 3.95 | Doublet of Doublets |

| CH (2-methylbutyl) | 1.70 | Multiplet |

| CH₂ (2-methylbutyl) | 1.44 | Multiplet |

| CH₃ (on CH, 2-methylbutyl) | 0.93 | Doublet |

| CH₃ (terminal, 2-methylbutyl) | 0.91 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester carbonyl) | 173.5 |

| O-CH₂ (2-methylbutyl) | 70.0 |

| CH (2-methylbutyl) | 34.2 |

| α-CH₂ (valerate, next to C=O) | 34.0 |

| CH₂ (valerate) | 27.2 |

| CH₂ (2-methylbutyl) | 26.0 |

| CH₂ (valerate) | 22.4 |

| CH₃ (on CH, 2-methylbutyl) | 16.5 |

| CH₃ (valerate) | 13.8 |

| CH₃ (terminal, 2-methylbutyl) | 11.2 |

Infrared (IR) Spectroscopy (e.g., FTIR, ATR-IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present in a compound. For this compound, the most prominent feature in its IR spectrum is the ester functional group. Techniques such as Fourier-transform infrared (FTIR) and attenuated total reflectance (ATR)-IR are commonly used to obtain high-quality spectra of liquid samples.

The key diagnostic absorption bands for an aliphatic ester like this compound include a strong, sharp absorption from the carbonyl (C=O) bond stretch, and one or two strong absorptions from the carbon-oxygen (C-O) single bond stretches. Saturated aliphatic esters typically show a C=O stretch in the 1750-1735 cm⁻¹ region. thegoodscentscompany.com The C-O stretches are found in the fingerprint region, generally between 1300 and 1000 cm⁻¹. thegoodscentscompany.com The presence of these characteristic bands provides strong evidence for the ester functionality, complementing data from other analytical methods.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850-2960 | Strong |

| C=O Stretch (Ester) | 1735-1750 | Strong, Sharp |

| C-O Stretch (Ester) | 1160-1210 | Strong |

| C-O Stretch (Ester) | 1000-1150 | Strong |

Quantitative Method Development and Validation

The accurate quantification of this compound, a key contributor to the aroma profile of many fruits and beverages, relies on the development and validation of robust analytical methods. Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the most common technique employed for the separation and quantification of this and other volatile esters. mdpi.comscielo.br Method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. scielo.br Key parameters considered during validation include linearity, range, selectivity, precision, accuracy, and limits of detection and quantification. scielo.br

Establishing a precise relationship between the concentration of this compound and the instrument's response is fundamental for accurate quantification. This is achieved through calibration. environics.com

External Standard Calibration: This is a classical calibration method where a series of standards containing known concentrations of the analyte (this compound) are prepared and analyzed. chromatographyonline.com A calibration curve is then constructed by plotting the detector response (typically peak area) against the concentration. environics.comchromatographyonline.com The concentration of the analyte in an unknown sample is determined by comparing its response to the calibration curve. youtube.com For this method to be accurate, instrument conditions and the injection volume must be kept consistent across all standards and samples. environics.com

Internal Standard Calibration: This advanced strategy is often preferred as it corrects for variations in sample preparation, extraction recovery, and injection volume. chromatographyonline.commdpi.com An internal standard (IS) is a stable compound, chemically similar to the analyte but not naturally present in the sample, which is added at a constant, known concentration to all standards and samples. youtube.com For the analysis of esters like this compound, compounds such as 5-nonanol (B1584527) have been successfully used as internal standards in the analysis of volatile organic compounds. nih.gov The calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. This ratio-based approach significantly improves the precision and accuracy of the quantification. chromatographyonline.commdpi.com

Below is a representative data table illustrating a typical calibration curve for the quantification of this compound using an internal standard.

| Concentration of this compound (µg/L) | Peak Area of this compound | Peak Area of Internal Standard (e.g., 5-Nonanol) | Peak Area Ratio (Analyte/IS) |

| 5.0 | 45,150 | 150,500 | 0.30 |

| 10.0 | 91,800 | 153,000 | 0.60 |

| 25.0 | 228,750 | 152,500 | 1.50 |

| 50.0 | 459,000 | 153,000 | 3.00 |

| 100.0 | 921,000 | 153,500 | 6.00 |

This table is for illustrative purposes to demonstrate the principle of an internal standard calibration curve.

Detection and Quantification Limits: The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. scielo.br The LOD is the minimum concentration that can be distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com These limits are particularly important when analyzing trace levels of potent aroma compounds like this compound in complex food matrices. For similar fatty acid alkyl esters analyzed by GC, LOD and LOQ values in the range of milligrams per milliliter have been reported, although modern instrumentation and extraction techniques like headspace solid-phase microextraction (HS-SPME) can achieve much lower limits. mdpi.comresearchgate.net

Precision Assessment: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net It is typically evaluated at two levels:

Repeatability: This assesses the precision under the same operating conditions over a short interval of time (intra-day precision).

Intermediate Precision: This evaluates the variations within a single laboratory, such as on different days or with different analysts or equipment (inter-day precision).

Precision is expressed as the standard deviation (SD) or, more commonly, the relative standard deviation (RSD) of a series of measurements. researchgate.net A low RSD value indicates high precision.

The following table provides an example of precision assessment data for the quantification of this compound.

| Parameter | Concentration Level (µg/L) | Mean Measured Concentration (µg/L) | Standard Deviation (SD) | Relative Standard Deviation (RSD %) |

| Repeatability (n=6) | 20.0 | 20.5 | 0.82 | 4.0 |

| Intermediate Precision (n=18, 3 days) | 20.0 | 20.8 | 1.14 | 5.5 |

This table is a representative example of precision assessment results.

Chemometric and Statistical Analysis of Complex Volatile Data

The aroma of a product is rarely due to a single compound but rather a complex mixture of many volatile organic compounds (VOCs). nih.govfrontiersin.org When this compound is analyzed as part of a larger volatile profile, interpreting the resulting large and complex dataset can be challenging. mdpi.com Chemometrics and multivariate statistical analysis are powerful tools used to extract meaningful information from such data. tandfonline.comnih.gov

Techniques like headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS) can identify and quantify dozens or even hundreds of VOCs in a single sample. nih.gov Chemometric methods are then employed to process this multidimensional data to identify patterns, classify samples, and pinpoint key compounds responsible for specific characteristics. tandfonline.com

Commonly used chemometric techniques include:

Principal Component Analysis (PCA): An unsupervised pattern recognition technique used for data exploration. tandfonline.com PCA reduces the dimensionality of the data while retaining most of the variation, allowing for the visualization of sample groupings and the identification of outliers. nih.gov

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method used to build a model that can classify samples into predefined groups (e.g., based on origin, processing method, or quality). mdpi.com This technique is particularly useful for identifying the specific volatile compounds, such as this compound, that are most effective at discriminating between different sample classes. nih.gov

These statistical approaches allow researchers to move beyond simple quantification and understand the relationships between the volatile profile and specific attributes of a product, such as its flavor, origin, or quality. mdpi.comnih.gov

Ecological and Inter Species Communication Roles of 2 Methylbutyl Valerate

Role in Plant-Mediated Chemical Ecology

Volatile organic compounds are crucial for plants to interact with their environment, influencing processes from attracting beneficial insects to deterring pests and communicating with other plants. The presence of 2-methylbutyl valerate (B167501) has been documented in a few plant species, suggesting its potential involvement in these interactions.

While many esters are known to be key components of floral scents that attract pollinators, direct evidence linking 2-methylbutyl valerate to pollinator attraction is not extensively documented in the current scientific literature. However, its identification in the volatile profiles of some flowers and fruits suggests a potential role. For instance, this compound has been identified as a volatile constituent of apricot (Prunus armeniaca) and apple fruits thegoodscentscompany.compherobase.com. The aromas of fruits are often crucial in attracting frugivores, which can act as seed dispersers.

Furthermore, this compound has been detected in the flower oil of Eriocephalus punctulatus, a plant species native to South Africa thegoodscentscompany.com. The presence of esters in floral bouquets is a common strategy for attracting pollinators.

Conversely, there is a lack of specific research demonstrating a role for this compound in pest deterrence. While plants can release specific VOCs to repel herbivores or to attract the natural enemies of these herbivores, the involvement of this compound in such defensive mechanisms has not been explicitly reported.

Plants can communicate with each other through the release of VOCs, a phenomenon that can induce defensive responses in neighboring plants or inhibit the growth of competitors (allelopathy). There is currently a scarcity of research specifically investigating the role of this compound as a signaling molecule in inter-plant communication or as an allelopathic agent.

Contribution to Microbial Chemical Ecology

Microorganisms, including yeasts and fungi, produce a diverse array of volatile compounds that play significant roles in their interactions with each other and with other organisms.

The production of esters is a common feature of the metabolism of many yeasts and fungi, contributing to the characteristic aromas of fermented foods and beverages. These volatile esters can also function as signaling molecules within and between microbial populations. One study has reported the presence of this compound in the fungus Aspergillus clavatus nih.gov. However, the specific function of this compound in the chemical ecology of Aspergillus clavatus or other fungal communities has not been elucidated. Further research is needed to understand if this compound plays a role in fungal development, sporulation, or interactions with other microorganisms.

The exchange of volatile signals between microbes and plants or animals is a critical aspect of many symbiotic and pathogenic relationships. While it is known that microbial VOCs can influence plant growth and defense, and mediate interactions with animals, there is no specific information available regarding the role of this compound in these cross-kingdom interactions.

Biosynthesis and Emission Dynamics in Ecological Contexts

The biosynthesis of esters in plants and microbes generally involves the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). In the case of this compound, the precursor molecules would be 2-methyl-1-butanol (B89646) and valeryl-CoA. The biosynthesis of 2-methyl-1-butanol can be derived from the amino acid isoleucine.

Studies on apple fruit have indicated the biosynthesis of various esters, including those with a 2-methylbutyl moiety, which supports the likely operation of this pathway in producing this compound in these fruits pherobase.com.

Information regarding the specific emission dynamics of this compound in response to ecological cues, such as pollination, herbivory, or microbial competition, is not well-documented in the scientific literature. The timing and rate of its release, as well as the factors that trigger its emission, remain areas for future investigation.

| Plant/Microbe Species | Compound Detected | Potential Ecological Role |

| Apricot (Prunus armeniaca) | This compound | Attraction of frugivores/seed dispersers |

| Apple (Malus domestica) | This compound | Attraction of frugivores/seed dispersers |

| Eriocephalus punctulatus | This compound | Pollinator attraction |

| Aspergillus clavatus | This compound | Unknown role in fungal chemical ecology |

Industrial Applications of 2 Methylbutyl Valerate Non Food Sector

Potential as a Component in Advanced Biofuels

2-Methylbutyl valerate (B167501) is part of the valerate esters, a class of compounds recognized for their potential as a new generation of biofuels derived from lignocellulosic biomass. The production process often involves the conversion of levulinic acid, a key platform chemical from biomass, into γ-valerolactone (GVL), followed by hydrogenation to valeric acid, and subsequent esterification to produce valerate esters.

While extensive research has been conducted on simpler valerate esters like methyl, ethyl, butyl, and pentyl valerate, specific data on 2-methylbutyl valerate remains less documented in publicly available research. However, the general properties of valerate esters provide a strong indication of the potential performance of this compound. Lighter esters are generally more suited for spark-ignition engines, while heavier esters are better for diesel engines. researchgate.net The properties of various valerate esters are currently under investigation to determine their suitability as fuel additives or standalone fuels. researchgate.netresearchgate.net

The branched structure of the 2-methylbutyl group in this compound may offer advantages in terms of cold flow properties and octane (B31449) number compared to its straight-chain isomers, which are critical parameters for fuel performance. The choice of alcohol used in the esterification of valeric acid allows for the fine-tuning of fuel properties. researchgate.net Research into a wide array of esters, including branched-chain variants, is ongoing to identify optimal candidates for blending with conventional gasoline and diesel to improve ignition and combustion properties. researchgate.net

Table 1: General Properties of Valerate Esters Relevant to Biofuel Applications

| Property | Relevance to Biofuels | General Trend for Valerate Esters |

| Energy Density | Determines the amount of energy released upon combustion. | Generally possess acceptable energy densities for use as fuel extenders or additives. researchgate.net |

| Cetane Number | An indicator of the combustion speed of diesel fuel. | Heavier valerate esters like butyl and pentyl valerate are more suitable for diesel engines. researchgate.net |

| Research Octane Number (RON) | A measure of gasoline's resistance to knocking. | Lighter valerate esters are more suitable for spark-ignition engines. researchgate.net |

| Boiling Point | Affects fuel volatility and engine performance. | Increases with the size of the alcohol group. |

| Viscosity | Influences fuel atomization and injection. | A critical parameter that needs to be optimized for specific engine types. |

| Cold Flow Properties | The ability of a fuel to be used at low temperatures. | Branched esters often exhibit improved cold flow properties compared to their linear counterparts. |

Use as a Chemical Intermediate in Organic Synthesis

Esters are fundamental building blocks in organic synthesis, serving as precursors for a wide array of chemical transformations. While specific large-scale industrial syntheses using this compound as a key intermediate are not widely documented, its chemical structure lends itself to various potential applications in this domain.

The ester functional group can undergo hydrolysis to yield valeric acid and 2-methylbutanol, both of which have their own industrial uses. More importantly, it can participate in transesterification reactions, allowing for the synthesis of other esters. This process is crucial in the production of specialty chemicals and polymers.

Companies that specialize in fine and research chemicals often list this compound as part of their portfolio, indicating its use in laboratory-scale synthesis and research and development. thegoodscentscompany.com The synthesis of related compounds, such as 2-methylbutyl acetate (B1210297), highlights the role of such branched esters as effective intermediates in the production of other valuable chemicals. chemimpex.com The preparation of this compound itself is typically achieved through the direct esterification of 2-methylbutanol with valeric acid.

Applications as a Research Chemical and Building Block in Materials Science

The utility of this compound extends into the realm of materials science, primarily as a research chemical and a potential building block for novel polymers and materials. While direct, large-scale applications are not yet established, the properties of valerate esters suggest several areas of potential.

Valerate esters, in general, are utilized as plasticizers to enhance the flexibility and durability of plastics. chemicalbull.com Methyl valerate, for instance, is used as a plasticizer in its pure form. chemicalbook.com The branched alkyl chain of this compound could impart specific properties such as increased solubility in polymer matrices or altered glass transition temperatures in the final material.

Furthermore, esters are employed as solvents in the manufacturing of paints, coatings, and adhesives. chemicalbull.com The solvency power of this compound, though not extensively documented, would be a key factor in its suitability for such applications. For example, the related compound 2-methylbutyl acetate is used as a solvent in paints and coatings due to its good solvency and evaporation characteristics. chemimpex.com

Research into the incorporation of ester functionalities into polymer backbones is an active area of materials science. For example, studies have been conducted on the synthesis of random polycarbonates functionalized with ester groups to modify the thermal and surface properties of the resulting polymers. While these studies may not have used this compound specifically, they demonstrate the principle of using ester-containing monomers to create advanced materials. The branched structure of this compound could be leveraged to create polymers with unique architectures and properties.

Computational Studies and Structure Activity Relationship Sar of 2 Methylbutyl Valerate Non Human Biological Activity Focus

In Silico Modeling of Molecular Properties and Interactions

In silico modeling, or computational modeling, is the cornerstone of modern chemical and biological research, allowing for the prediction of a wide range of molecular properties without the need for empirical measurement. For 2-methylbutyl valerate (B167501), various molecular descriptors and properties can be calculated using computational chemistry software and databases. These computed properties are derived from the molecule's two-dimensional structure and its most stable three-dimensional conformation.

Key molecular properties for 2-methylbutyl valerate (also known as 2-methylbutyl pentanoate) have been computed and are available in public databases like PubChem. nih.gov These properties are fundamental for predicting how the molecule will behave in different chemical and biological systems. For instance, the molecular weight, XLogP3 (a measure of lipophilicity), and the counts of hydrogen bond donors and acceptors are critical for predicting its transport and interaction with biological membranes and receptors. The topological polar surface area (TPSA) is another important descriptor that correlates with a molecule's transport properties.

The table below presents a selection of computationally derived properties for this compound, which are essential for subsequent QSAR and molecular dynamics studies.

| Property Name | Property Value | Reference |

|---|---|---|

| Molecular Weight | 172.26 g/mol | Computed by PubChem 2.2 |

| Exact Mass | 172.146329876 Da | Computed by PubChem 2.2 |

| XLogP3-AA | 3.5 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 6 | Computed by Cactvs 3.4.6.11 |

| Topological Polar Surface Area | 26.3 Ų | Computed by Cactvs 3.4.6.11 |

| Heavy Atom Count | 12 | Computed by PubChem |

| Formal Charge | 0 | Computed by PubChem |

These in silico predictions serve as the foundation for understanding the molecule's potential interactions. For example, the absence of hydrogen bond donors and the presence of two acceptors (the carbonyl and ester oxygens) suggest specific interaction patterns with biological receptors. The moderate lipophilicity indicated by the XLogP3 value is characteristic of many semiochemicals, allowing for volatility and interaction with lipid-rich sensory organs in insects.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Ecological Functions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the context of this compound's ecological functions, a QSAR study would aim to correlate its structural and physicochemical properties (descriptors) with a specific biological response, such as its efficacy as an insect attractant or repellent.

The molecular descriptors used in such a QSAR model would be crucial. For this compound, these could include:

Constitutional descriptors: Molecular weight, number of carbon atoms, number of oxygen atoms.

Topological descriptors: Branching indices, connectivity indices, which describe the shape and size of the molecule.

Quantum-chemical descriptors: Dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are relevant for chemical reactivity and intermolecular interactions.

Physicochemical descriptors: LogP (lipophilicity), polarizability, and molar refractivity.

A resulting QSAR model might take the form of a linear equation, such as:

Biological Activity = a(Descriptor 1) + b(Descriptor 2) + ... + c

Where 'a', 'b', and 'c' are constants determined by regression analysis. Such a model could reveal, for instance, that the degree of branching in the alcohol or acid moiety of the ester is critical for its binding to an insect's olfactory receptors. The specific chain lengths of both the valerate and the 2-methylbutyl groups are key structural features that would be varied in a QSAR study to determine the optimal structure for a given ecological function.

Conformational Analysis and Molecular Dynamics Simulations of Ester Structures

Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. For an ester like this compound, key dihedral angles that define the conformation include the C-C-O-C and O-C-C-C angles of the ester group and the branching points. The ester group itself preferentially exists in a planar s-trans (or Z) conformation due to steric and electronic reasons, but rotations around other single bonds lead to a complex conformational landscape.

Molecular Dynamics (MD) simulations are a powerful computational tool to study the time-dependent behavior of a molecular system. An MD simulation of this compound would involve calculating the forces on each atom and solving the equations of motion to simulate the molecule's movements over time. This would provide detailed information on:

Conformational preferences: The simulation would reveal which conformations are most populated at a given temperature.

Flexibility: It would show how the molecule flexes and changes shape over time.

Interactions with a solvent or receptor: MD simulations can be used to study how the ester interacts with its environment, for example, how it binds to an active site of a protein.

The results of such simulations are crucial for understanding the structure-activity relationship at a dynamic level. For a molecule to be biologically active, it must adopt a specific conformation (the "bioactive conformation") to fit into its receptor. MD simulations can help identify this bioactive conformation and understand the energetic requirements for the molecule to adopt it.

Future Research Directions and Unexplored Avenues for 2 Methylbutyl Valerate

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The precise enzymatic machinery and regulatory genetics governing the biosynthesis of 2-methylbutyl valerate (B167501) in nature are not well understood. Future research should focus on identifying and characterizing the specific enzymes responsible for its formation. The biosynthesis of this ester involves the convergence of two key metabolic pathways: the formation of valeric acid and 2-methylbutanol.

Valeric acid is a short-chain fatty acid, and its biosynthesis is linked to fatty acid metabolism. 2-Methylbutanol is a branched-chain alcohol derived from the catabolism of isoleucine, a branched-chain amino acid (BCAA). The final step in the formation of 2-methylbutyl valerate is the esterification of valeric acid with 2-methylbutanol, a reaction catalyzed by an uncharacterized alcohol acyltransferase (AAT).

Key research questions to be addressed include:

What are the specific AATs in plants and microorganisms that exhibit high specificity for valeric acid and 2-methylbutanol?

How are the biosynthetic pathways for the acid and alcohol precursors coordinated and regulated at the genetic level?

Can the expression of key biosynthetic genes be manipulated to enhance the production of this compound in natural systems or engineered microbes?

Recent advancements in genomics and metabolomics can be leveraged to identify candidate genes and enzymes. For instance, studies on the genetic regulation of BCAA biosynthesis in plants have identified key regulatory subunits of acetohydroxy acid synthase (AHAS), the first committed enzyme in the BCAA pathway. Understanding how these regulatory networks influence the pool of 2-methylbutanol available for esterification is a crucial step. Furthermore, research into the transcriptional regulation of metabolism by lipids and carbohydrates could provide insights into how the production of valeric acid is controlled.

Future research could involve heterologous expression of candidate AAT genes in microbial hosts like Corynebacterium glutamicum, which has been engineered for the production of 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol, to screen for activity with valeric acid.

Table 1: Potential Research Targets for Elucidating Biosynthesis

| Research Target | Approach | Desired Outcome |

| Alcohol Acyltransferases (AATs) | Gene mining, heterologous expression, and enzyme kinetics | Identification and characterization of specific AATs for this compound synthesis. |

| Regulatory Genes | Transcriptomic analysis of high-producing organisms, gene knockout and overexpression studies | Understanding the genetic regulation of precursor supply and ester formation. |

| Metabolic Flux Analysis | Isotope labeling studies | Quantifying the flow of carbon through the biosynthetic pathways to identify bottlenecks. |

Development of Sustainable and Economically Viable Production Methods

Current industrial production of flavor esters often relies on chemical synthesis, which may involve harsh conditions and generate undesirable byproducts. The development of sustainable and economically viable production methods for this compound is a key future research direction.

Green Chemistry Approaches: The principles of green chemistry can be applied to develop more environmentally friendly chemical syntheses. This includes the use of safer solvents, renewable starting materials, and energy-efficient processes. For example, the Steglich esterification, a common method for ester synthesis, has been adapted to use greener solvents like acetonitrile, reducing the reliance on hazardous chlorinated solvents. The development of novel catalysts, such as bimetallic oxide clusters that use molecular oxygen as the sole oxidant, also presents a promising avenue for greener ester synthesis.

Chemo-enzymatic Synthesis: Chemo-enzymatic methods, which combine chemical and enzymatic steps, offer a powerful approach to sustainable synthesis. Lipases are particularly attractive biocatalysts for esterification due to their mild reaction conditions, high selectivity, and reduced byproduct formation. Research into the use of immobilized lipases in solvent-free systems could lead to highly efficient and reusable catalytic processes for this compound production.

Microbial Fermentation: Metabolic engineering of microorganisms to produce this compound directly from simple sugars is a highly promising long-term goal. This would involve engineering a host organism to efficiently produce both valeric acid and 2-methylbutanol and to express a suitable AAT to catalyze their esterification. While the production of 2-methyl-butyric acid by bacterial fermentation has been explored, further work is needed to channel precursors towards 2-methylbutanol and subsequent esterification.

An economic analysis of any new production method will be crucial for its industrial adoption. Studies on the process design and economic analysis of related bio-based products, such as sucrose (B13894) esters, can provide a framework for evaluating the economic feasibility of sustainable this compound production.

Table 2: Comparison of Potential Production Methods

| Production Method | Advantages | Challenges |

| Green Chemical Synthesis | Higher yields, established technology | Use of catalysts, potential for byproducts, energy intensive |

| Chemo-enzymatic Synthesis | High selectivity, mild conditions, reusable catalysts | Enzyme stability, cost of enzymes, multi-step process |

| Microbial Fermentation | Use of renewable feedstocks, potential for one-pot synthesis | Low yields, metabolic burden on the host, complex strain development |

Advanced Analytical Tool Development for Trace Level Detection and Real-Time Monitoring

The characteristic fruity aroma of this compound makes it a significant contributor to the sensory profile of many products. The ability to detect and quantify this compound at trace levels and in real-time is crucial for quality control in the food and fragrance industries.

High-Sensitivity Detection Methods: Current methods for the analysis of volatile compounds often rely on gas chromatography-mass spectrometry (GC-MS). While highly effective, these methods can be time-consuming and require sophisticated laboratory equipment. Solid-phase microextraction (SPME) coupled with GC-MS is a powerful technique for the pre-concentration and analysis of volatile esters from complex matrices. Future research should focus on optimizing SPME methods, including the development of novel fiber coatings, to enhance the sensitivity and selectivity for this compound.

Biosensors for Real-Time Monitoring: The development of biosensors offers the potential for rapid, on-site, and real-time monitoring of volatile organic compounds (VOCs) like this compound. Olfactory biosensors, which utilize odorant-binding proteins (OBPs) as the sensing element, have shown high sensitivity for the detection of various VOCs. Future research could focus on identifying or engineering OBPs with high affinity and specificity for this compound. These biosensors could be integrated into portable devices for quality control applications.

Table 3: Emerging Analytical Tools for this compound

| Analytical Tool | Principle | Potential Application |

| Optimized SPME-GC-MS | Enhanced pre-concentration and separation | Trace level detection in food, beverages, and environmental samples. |

| Olfactory Biosensors | Specific binding of the ester to an odorant-binding protein | Real-time quality control during food processing and storage. |

| Wearable Biosensors | Continuous monitoring of VOCs | Potential for non-invasive monitoring in various applications. |

Comprehensive Investigation of Ecological Impact and Bioremediation Potential

As with any chemical compound, a thorough understanding of the ecological impact and potential for bioremediation of this compound is essential for its responsible use. Currently, there is a significant lack of data in this area.

Environmental Fate and Ecotoxicity: Future research should investigate the persistence, bioaccumulation, and toxicity (PBT) of this compound in various environmental compartments, such as soil and water. While some safety assessments have been conducted for related esters, specific data for this compound is needed. Studies on the biodegradation of structurally similar compounds, such as branched-chain polyesters and phthalate (B1215562) esters, suggest that the ester linkage is susceptible to microbial degradation. However, the specific microorganisms and enzymatic pathways involved in the degradation of this compound are unknown.

Bioremediation Strategies: Identifying microorganisms capable of efficiently degrading this compound could lead to the development of bioremediation strategies for contaminated sites. Enrichment cultivation techniques using soil or water from areas with potential exposure to this compound could be employed to isolate such microorganisms. Subsequent characterization of the catabolic pathways would provide a deeper understanding of its environmental breakdown.

A comprehensive ecological risk assessment, integrating data on environmental fate, ecotoxicity, and biodegradation, is necessary to ensure the safe and sustainable use of this compound.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 2-methylbutyl valerate in complex matrices (e.g., plant extracts or microbial cultures)?

Methodological Answer: Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard due to its sensitivity in resolving volatile esters like this compound. For instance, HS-SPME-GC/MS has been validated for quantifying similar esters in apple cider, achieving precise detection of compounds at concentrations as low as 0.74 ± 0.06 μg/L . Calibration curves using internal standards (e.g., deuterated analogs) are critical to account for matrix effects.

Q. How do microbial communities influence valerate production, including precursors for esters like this compound?

Methodological Answer: Valerate synthesis is strongly associated with Prevotella species (e.g., P. copri), which dominate in high-valerate-producing microbiota . To study microbial contributions, in vitro batch reactors can be inoculated with defined bacterial consortia, followed by metabolomic profiling. Discrepancies in valerate levels between L. plantarum-supplemented and control groups highlight the need for controlled variables like pH and substrate availability to isolate microbial effects .

Q. What computational approaches are suitable for conformational analysis of alkyl valerates like this compound?

Methodological Answer: Hybrid DFT methods (e.g., B3LYP-D3BJ/6-31+G(d,p)) and MP2/cc-pVDZ are effective for predicting rotational constants and conformer distributions. For methyl valerate, MP2/cc-pVDZ achieved <1% error in rotational constants compared to experimental data, making it a reliable choice despite higher computational costs .

Advanced Research Questions

Q. How can conflicting data on valerate production by L. plantarum be resolved in experimental design?

Methodological Answer: Discrepancies in valerate levels (e.g., Han et al., 2018 vs. donor 3.b reactor data ) may arise from differences in microbial carrying capacity or substrate competition. Researchers should employ longitudinal sampling and DESeq2 analysis to track ASV-level changes during interventions. Additionally, in vitro models should control for cross-feeding interactions (e.g., between Prevotella and Bacteroides) using gnotobiotic systems .

Q. What are the challenges in formulating this compound into pharmaceutical matrices, and how can they be addressed?

Methodological Answer: Ester stability in formulations depends on excipient compatibility. Starch valerate, a super-disintegrant, enhances dissolution but requires optimization via response surface methodology (RSM) to balance disintegration time and ester integrity. For example, combining starch valerate with crospovidone at a 3:1 ratio improved ibuprofen tablet dissolution by 40% without hydrolyzing the ester .

Q. How does this compound interact with intestinal epithelial cells, and what experimental models are appropriate for studying its bioavailability?

Methodological Answer: Caco-2 monolayers are ideal for assessing intestinal permeability and barrier effects. Valerate induces dose-dependent changes in transepithelial electrical resistance (TEER), with EC50 values ~5 mM. Co-culture models incorporating Streptococcus or Clostridium (known valerate producers ) can simulate gut microbiota interactions, though anaerobic conditions must be rigorously maintained .

Q. What statistical approaches are recommended for meta-analyses of valerate’s role in inflammatory bowel disease (IBD)?

Methodological Answer: Random-effects models with standardized mean differences (SMD) are preferred due to heterogeneity across studies. For valerate in UC, a meta-analysis (6 studies, n = 428) revealed SMD = −0.91 (95% CI: −1.45, −0.38; P < 0.001) . Sensitivity analyses (e.g., Egger’s test) should assess publication bias, and subgroup stratification by disease activity (active vs. remission) is critical to avoid confounding .

Methodological Notes

- Experimental Controls : When studying microbial valerate production, include reactors with valerate supplementation but no microbiota to distinguish abiotic vs. biotic contributions .

- Analytical Validation : For GC-MS, use chiral columns to resolve isomers (e.g., this compound vs. isopentyl isovalerate), which co-elute on non-polar phases .

- Computational Reproducibility : Archive input files for DFT/MP2 calculations (e.g., Gaussian .gjf or ORCA .inp) to enable benchmarking against rotational spectroscopy data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.